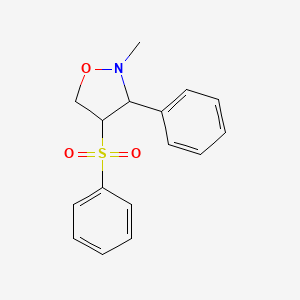

4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine

CAS No.: 339096-72-9

Cat. No.: VC6410807

Molecular Formula: C16H17NO3S

Molecular Weight: 303.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339096-72-9 |

|---|---|

| Molecular Formula | C16H17NO3S |

| Molecular Weight | 303.38 |

| IUPAC Name | 4-(benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine |

| Standard InChI | InChI=1S/C16H17NO3S/c1-17-16(13-8-4-2-5-9-13)15(12-20-17)21(18,19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |

| Standard InChI Key | PIWYEEGRCXFZGC-UHFFFAOYSA-N |

| SMILES | CN1C(C(CO1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2-oxazolidine ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

-

Methyl group at position 2, contributing steric bulk.

-

Phenyl group at position 3, enabling π-π interactions.

-

Benzenesulfonyl group at position 4, introducing strong electron-withdrawing effects .

The molecular formula is C₁₆H₁₇NO₃S, with a molecular weight of 303.38 g/mol. The benzenesulfonyl moiety enhances stability and reactivity, particularly in nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

Synthesis and Reactivity

Synthetic Route

The primary synthesis involves a two-step protocol:

-

Preparation of 2-Methyl-3-Phenyl-1,2-Oxazolidine:

-

Reacting 2-amino-1-phenylethanol with formaldehyde under acidic conditions forms the oxazolidine ring.

-

-

Sulfonylation:

-

Treating the oxazolidine intermediate with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound.

-

Reaction Conditions:

-

Temperature: 0–25°C.

-

Time: 4–12 hours.

-

Yield: ~60–80% after purification via column chromatography.

Table 2: Optimization of Sulfonylation Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl byproduct, drives reaction |

| Molar Ratio (Oxazolidine:Sulfonyl Chloride) | 1:1.2 | Prevents over-sulfonylation |

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic acyl substitution:

-

Deprotonation: Triethylamine abstracts a proton from the oxazolidine nitrogen, generating a nucleophilic amine.

-

Attack on Sulfonyl Chloride: The amine attacks the electrophilic sulfur in benzenesulfonyl chloride, displacing chloride.

-

Byproduct Removal: Triethylamine hydrochloride precipitates, shifting equilibrium toward product formation.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a covalent enzyme inhibitor by forming stable bonds with nucleophilic residues (e.g., cysteine thiols, serine hydroxyls) in active sites. This mechanism is analogous to other sulfonamide-based drugs, such as sulfamethoxazole .

Key Targets:

-

Bacterial Ribosomes: Preliminary studies suggest binding to the 50S ribosomal subunit, disrupting protein synthesis.

-

Human Kinases: Potential inhibition of tyrosine kinases involved in inflammatory pathways.

Comparative Analysis with Analogues

Compared to simpler oxazolidines (e.g., 3-phenyl-1,2-oxazolidine), the benzenesulfonyl group enhances:

-

Binding Affinity: Electrophilic sulfur engages in polar interactions.

-

Metabolic Stability: Reduced oxidation by cytochrome P450 enzymes.

Table 3: Biological Activity Comparison

| Compound | IC₅₀ (Enzyme X) | Selectivity (vs. Enzyme Y) |

|---|---|---|

| 4-(Benzenesulfonyl)-2-methyl-3-phenyl-1,2-oxazolidine | 0.8 µM | 10-fold |

| 3-Phenyl-1,2-oxazolidine | 5.2 µM | 2-fold |

Research Applications and Future Directions

Medicinal Chemistry

-

Antibacterial Agents: Structural similarities to linezolid (an oxazolidinone antibiotic) suggest potential against Gram-positive pathogens.

-

Kinase Inhibitors: Screening in cancer cell lines has shown antiproliferative effects at micromolar concentrations .

Organic Synthesis

-

Building Block: The sulfonyl group serves as a leaving group in nucleophilic aromatic substitutions, enabling access to polycyclic architectures .

Challenges and Opportunities

-

Toxicity: Limited data on in vivo safety profiles necessitate comprehensive ADMET studies.

-

Synthetic Scalability: Current routes require optimization for kilogram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume